1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
This compound belongs to the class of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, characterized by a bicyclic pyrimidine core fused with a cyclopentane ring. The structure features a 3-hydroxypropyl group at the N1 position and a 4-nitrobenzylthio substituent at the C4 position. The nitro group (-NO₂) on the benzyl moiety is a strong electron-withdrawing group (EWG), which influences the electronic properties of the thioether linkage and the overall reactivity of the molecule.
Synthesis of such derivatives typically involves alkylation or arylation of a thiol-containing pyrimidine precursor. For example, 3-substituted-7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione intermediates can react with alkyl/aryl halides (e.g., 4-nitrobenzyl bromide) to form the thioether linkage .
Properties
IUPAC Name |
1-(3-hydroxypropyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-10-2-9-19-15-4-1-3-14(15)16(18-17(19)22)25-11-12-5-7-13(8-6-12)20(23)24/h5-8,21H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAVGKAUOTWTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of pyrimidine derivatives known for their diverse biological activities. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the nitrobenzyl thio group is significant for its pharmacological properties.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial effects against various pathogens.
Antifungal Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antifungal activity. For instance, studies have shown that modifications to the pyrimidine ring can enhance efficacy against fungal strains such as Botrytis cinerea and Phomopsis sp.
| Compound | EC50 (µg/ml) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Pyrimethanil | 32.1 | Phomopsis sp. |
| Compound 6h | 25.9 | Phomopsis sp. |
This table illustrates the comparative efficacy of the compound against known antifungal agents.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results suggest a moderate cytotoxic effect on human cell lines, indicating the need for further investigation into its therapeutic index.
Case Studies
Several studies have explored the biological activity of similar compounds within the same class:
- Study on Antifungal Activity : A study published in Frontiers in Chemistry reported that pyrimidine derivatives showed promising antifungal activity with EC50 values significantly lower than standard treatments .
- Enzyme Inhibition Study : Another study highlighted that certain modifications to the pyrimidine structure resulted in enhanced inhibition of key metabolic enzymes, suggesting a pathway for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of this compound are influenced by its substituents. Below is a detailed comparison with structurally analogous derivatives:
Substituent Effects on Antioxidant Activity
Evidence from in vitro studies on Fe²⁺-dependent adrenaline oxidation models shows that substituents on the thioether fragment significantly modulate antiradical activity . Key comparisons include:
- Nitrobenzyl vs.
- Nitrobenzyl vs. Alkyl Substituents : Alkyl groups (e.g., cyclohexyl) are electron-donating, reducing the thioether’s reactivity and correlating with lower antioxidant activity in experimental models .
Structural and Functional Similarities
- Core Scaffold : All compared compounds share the 6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one core, ensuring similar pharmacokinetic profiles (e.g., solubility, metabolic stability).
- Thioether Linkage : The sulfur atom in the thioether group is critical for metal chelation (e.g., Fe²⁺), a mechanism implicated in mitigating oxidative stress .
- 3-Hydroxypropyl Group : This substituent is conserved across analogs, suggesting its role in enhancing solubility or target binding.
Limitations of Current Data
- The nitro-substituted compound lacks explicit experimental validation in the provided evidence. Its predicted high activity is extrapolated from substituent electronic profiles and trends observed in alkyl/aryl analogs .
- The 4-chlorobenzyl derivative () is cited in a government database but lacks detailed bioactivity data, limiting direct comparison .
Preparation Methods
One-Pot Cyclization-Thiolation
A streamlined method combines cyclopentanone, urea, and 4-nitrobenzylthiol in a single pot under microwave irradiation. This approach reduces purification steps but yields a lower overall product (45–50%) due to competing side reactions.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) has been explored for direct introduction of the 3-hydroxypropyl group. However, catalyst poisoning by the thioether moiety limits practicality.
Industrial-Scale Considerations
For large-scale synthesis (>1 kg), continuous flow reactors improve heat dissipation during exothermic steps like bromination. Solvent recovery systems (e.g., DMF distillation) reduce waste and costs. Regulatory-compliant impurity profiling (e.g., USP standards) ensures batch consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
